N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
描述
N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a pyridine moiety. The molecule includes a thioether-linked acetamide group substituted with a 3-methylphenyl group.
属性
IUPAC Name |
N-(3-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-5-4-6-14(11-13)21-18(26)12-27-19-23-22-17-9-8-16(24-25(17)19)15-7-2-3-10-20-15/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVFDHBUKWFBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids, followed by thiolation and acetamide formation. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields disulfides, while reduction can produce various reduced forms of the compound .
科学研究应用
Research indicates that N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibits a range of biological activities:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities. The triazole and pyridazine rings are commonly found in bioactive molecules that interact with microbial targets, suggesting this compound may also possess antimicrobial properties .
- Enzyme Inhibition : The compound's amide bond and heterocyclic rings enable interactions with various enzymes involved in cellular processes. This characteristic positions it as a potential inhibitor in drug discovery efforts .
- Anticancer Potential : Similar compounds have shown promising anticancer activity through mechanisms such as enzyme inhibition and modulation of signaling pathways. The ability to inhibit specific enzymes makes this compound relevant for cancer research .
- Analgesic and Anti-inflammatory Effects : Some derivatives have been linked to analgesic and anti-inflammatory properties, indicating potential therapeutic applications in pain management .
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- A study exploring triazolo-pyridazine derivatives evaluated their inhibitory effects against c-Met kinase in cancer cell lines. The findings suggested that modifications in the structure could enhance anticancer activity .
- Another investigation into similar compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, emphasizing the importance of structural features in determining biological effectiveness .
Data Table: Summary of Biological Activities
作用机制
The mechanism of action of N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest it may interact with kinases and other signaling proteins .
相似化合物的比较
Core Heterocyclic Scaffolds
- Target Compound : Contains a [1,2,4]triazolo[4,3-b]pyridazine core with pyridin-2-yl substitution at position 4.
- Analog 1 : 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6) shares the triazolo-pyridazine backbone but substitutes pyridin-2-yl with 4-methylphenyl at position 6 .
- Analog 2 : Imidazo[1,2-a]pyridine derivatives (e.g., compounds in ) replace the triazolo-pyridazine core with an imidazo-pyridine system, altering electronic and steric properties .
Substituent Variations
Key Observations :
- The 3-methylphenyl group in the target compound may enhance lipophilicity compared to unsubstituted acetamides (e.g., CAS 877634-23-6) .
- Pyridin-2-yl at position 6 could improve π-π stacking interactions in biological targets versus phenyl derivatives .
Physicochemical Properties
- Water Solubility :
- Molecular Weight :
- Target Compound: ~349.4 g/mol (estimated).
- CAS 877634-23-6: 299.35 g/mol .
生物活性
N-(3-methylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Compound Structure and Synthesis
The compound features a unique structure comprising a triazolo ring , a pyridazinyl group , and a sulfanyl acetamide moiety . The synthesis typically involves multi-step organic reactions, including the preparation of intermediates followed by their coupling with the sulfanyl acetamide group. Common reagents include pyridine derivatives and triazoles, often requiring controlled temperatures and catalysts to optimize yields and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, compounds derived from similar structures have shown significant cytotoxicity. For instance, one study reported that a related compound exhibited IC50 values of 1.06 μM for A549, 1.23 μM for MCF-7, and 2.73 μM for HeLa cells, indicating strong inhibitory effects on these cancer types .
Table 1: Cytotoxicity of Related Compounds
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
| Compound 22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
These findings suggest that compounds with similar structural motifs may share biological activity, particularly in inhibiting c-Met kinase, a key player in cancer cell proliferation and survival .
The mechanism of action appears to involve the inhibition of critical signaling pathways associated with cancer progression. For example, related triazolo-pyridazine derivatives have been shown to suppress the ERK signaling pathway , leading to increased apoptosis in cancer cells. Flow cytometry assays indicated that treatment with these compounds resulted in significant apoptosis rates compared to controls .
Other Biological Activities
Beyond anticancer effects, preliminary data suggest that this class of compounds may also exhibit antimicrobial properties due to their structural features conducive to interacting with various biological targets. The presence of the triazole ring is particularly noted for its role in enhancing bioactivity against microbial pathogens.
Case Studies and Research Findings
Several research studies have focused on the biological evaluation of triazolo-pyridazine derivatives similar to this compound:
- Inhibition of c-Met Kinase : Compounds structurally related to N-(3-methylphenyl)-2-{...} were tested for their inhibitory activity against c-Met kinase in vitro, demonstrating promising results with IC50 values comparable to established inhibitors like Foretinib .
- Apoptosis Induction : The ability of these compounds to induce apoptosis was confirmed through assays showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
常见问题
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of triazolo-pyridazine precursors and thioether coupling. Key parameters include:
- Solvent selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis.
- Catalysts : p-Toluenesulfonic acid (10 mol%) for efficient thioether bond formation.
- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity. Intermediate monitoring via TLC (Rf = 0.3–0.5) is critical .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Peaks at δ 2.35 ppm (3-methylphenyl CH₃) and δ 8.2 ppm (pyridinyl protons) confirm substituent placement.
- HRMS : Molecular ion [M+H]⁺ at m/z 434.12 validates the molecular formula (C₂₁H₁₈N₆OS₂).
- IR spectroscopy : Bands at 1670 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S-H stretch, pre-coupling) verify functional groups. X-ray crystallography, if available, resolves stereochemical ambiguities .
Q. What preliminary biological assays are recommended to assess therapeutic potential?
- Methodological Answer : Prioritize:
- Kinase inhibition : CDK2/CDK9 enzymatic assays (10 µM compound, 1 mM ATP) with Flavopiridol as a positive control.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ range: 0.5–5 µM).
- Apoptosis : Flow cytometry with Annexin V/PI staining. Dose-response curves (0.1–100 µM) and triplicate replicates ensure statistical rigor .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies systematically improve target affinity?
- Methodological Answer : Design derivatives with:
- Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridazin-6-yl position to enhance kinase binding.
- Linker optimization : Replace thioether with sulfone to improve metabolic stability.
- N-aryl variations : Test 4-fluorophenyl vs. 3-methylphenyl for hydrophobic pocket interactions.
Validate via molecular docking (PDB: 1AQ1) and correlate ΔG values with IC₅₀ shifts. For example, a 4-fluorophenyl analog showed a 3-fold lower IC₅₀ (0.7 µM) compared to the parent compound (2.1 µM) .
Q. How can researchers resolve contradictions in reported kinase inhibition data (e.g., variable IC₅₀ values)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- ATP concentration : Use 1 mM ATP (physiological levels) to avoid false potency inflation.
- Compound solubility : Pre-dissolve in DMSO with 0.01% Tween-80 to prevent aggregation (confirmed via dynamic light scattering).
- Orthogonal validation : Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ₀/kₒff) to distinguish true inhibitors from artifacts. For example, SPR clarified a disputed IC₅₀ (0.5 µM vs. 2.1 µM) by confirming non-specific binding in earlier assays .
Q. What advanced techniques elucidate off-target effects or novel mechanisms of action?
- Methodological Answer : Combine:
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., 2-fold downregulation of CCND1 [cyclin D1]).
- Proteomics : LC-MS/MS quantifies phosphopeptide reduction (e.g., 50% decrease in Rb phosphorylation at Ser780).
- CRISPR screening : Knockout of suspected off-targets (e.g., FLT3) in resistant cell lines confirms pathway specificity. For instance, FLT3 knockout restored apoptosis in compound-treated cells, implicating off-target FLT3 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
